![molecular formula C6H3ClINO2 B1315165 2-Chloro-5-iodonicotinic acid CAS No. 59782-86-4](/img/structure/B1315165.png)
2-Chloro-5-iodonicotinic acid
Overview
Description
2-Chloro-5-iodonicotinic acid is a chemical compound with the molecular formula C6H3ClINO2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-iodonicotinic acid is represented by the formula C6H3ClINO2 . This indicates that the compound consists of six carbon atoms, three hydrogen atoms, one chlorine atom, one iodine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
2-Chloro-5-iodonicotinic acid is a solid at room temperature . It has a molecular weight of 283.45 . The compound should be stored in a refrigerator .Scientific Research Applications
Cell Biology
2-Chloro-5-iodonicotinic acid is used in cell biology research . It’s a chemical building block that can be used to synthesize more complex molecules for various cellular studies .
Genomics
While there isn’t specific information available on the use of 2-Chloro-5-iodonicotinic acid in genomics, it’s plausible that it could be used in gene editing research .
Proteomics
2-Chloro-5-iodonicotinic acid is used in proteomics research . It’s a biochemical that can be used in the study of proteins, including their structure, function, and interactions .
Chromatography
2-Chloro-5-iodonicotinic acid can be used in chromatography, a method used to separate mixtures . It can be used as a standard or a tracer in various chromatographic techniques.
Mass Spectrometry
In mass spectrometry, 2-Chloro-5-iodonicotinic acid could potentially be used as a reference compound . Mass spectrometry is a technique used to identify and quantify molecules in a sample.
Analytical Chemistry
2-Chloro-5-iodonicotinic acid is used in analytical chemistry . It can be used as a reagent or a standard in various analytical techniques.
Biopharma Production
While there isn’t specific information available on the use of 2-Chloro-5-iodonicotinic acid in biopharma production, it’s plausible that it could be used in the production of pharmaceuticals .
Safety Controlled Environment
In a safety controlled environment, handling and storage of 2-Chloro-5-iodonicotinic acid are important considerations .
Mechanism of Action
While the specific mechanism of action for 2-Chloro-5-iodonicotinic acid is not mentioned in the sources, nicotinic acid, a related compound, has been studied extensively. Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five homomeric or heteromeric subunits .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
2-chloro-5-iodopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUZEGLVAGFGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504938 | |
Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodonicotinic acid | |
CAS RN |
59782-86-4 | |
Record name | 2-Chloro-5-iodo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59782-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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